3-Bromo-2-chloro-5-fluorobenzotrifluoride

Description

Chemical Identity and Nomenclature

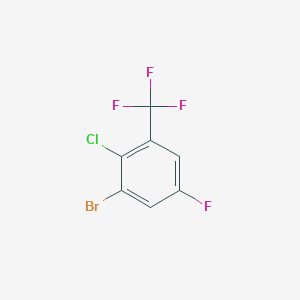

This compound is systematically identified by the Chemical Abstracts Service number 1027511-98-3 and possesses the molecular formula C7H2BrClF4 with a molecular weight of 277.44 daltons. The compound is alternatively designated as 1-bromo-2-chloro-5-fluoro-3-(trifluoromethyl)benzene, reflecting the International Union of Pure and Applied Chemistry nomenclature system that emphasizes the positional relationships of the substituents on the benzene ring. Additional synonymous names include benzene, 1-bromo-2-chloro-5-fluoro-3-(trifluoromethyl)-, which provides a clear structural description of the substitution pattern. The compound exhibits computed properties including a molecular weight of 277.44, an XLogP3 value of 4.4 indicating high lipophilicity, and a hydrogen bond acceptor count of four, reflecting the presence of multiple fluorine atoms. The exact mass is calculated as 275.89645 with a monoisotopic mass of the same value, while the heavy atom count totals thirteen atoms. The complexity parameter of 184 suggests a moderately complex molecular structure with one covalently-bonded unit, confirming its monomeric nature.

The structural arrangement features a benzene ring with three different halogen atoms positioned at specific locations: bromine at position 3, chlorine at position 2, and fluorine at position 5, with a trifluoromethyl group (-CF3) at position 1. This substitution pattern creates a molecule with significant electronic asymmetry and steric hindrance, contributing to its unique chemical behavior and reactivity profile. The predicted boiling point ranges from 200.1±35.0 degrees Celsius, while the density is estimated at 1.786±0.06 grams per cubic centimeter, indicating a relatively dense liquid at standard conditions. These physical properties reflect the cumulative effect of multiple heavy halogen atoms and the electron-withdrawing trifluoromethyl group on the molecular structure.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound can be traced to the foundational work in organofluorine chemistry that began in the early nineteenth century. The field originated in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the first synthesis of an organofluorine compound. This pioneering work was followed by significant advances by Alexander Borodin in 1862, who developed halogen exchange methodologies by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a fundamental approach that would later influence the synthesis of complex polyhalogenated compounds.

The evolution of synthetic methodologies continued with Frédéric Swarts' introduction of antimony fluoride as a fluorine source in 1898, providing alternatives to the dangerous elemental fluorine that Henri Moissan and his contemporaries found prone to explosive reactions with organic compounds. These early developments laid the groundwork for modern synthesis approaches used in preparing compounds like this compound. The industrial significance of organofluorine compounds became apparent in the 1920s with the recognition of chlorofluorocarbons' nonflammability and nontoxicity, leading General Motors to collaborate with DuPont in their commercial production using Swarts' methodology.

The mid-twentieth century brought revolutionary advances in organofluorine chemistry, particularly with Roy J. Plunkett's accidental discovery of polytetrafluoroethylene at DuPont's Jackson Laboratory in 1938. The development of electrophilic fluorinating methodologies beginning with cobalt trifluoride in the late 1940s, along with Joseph H. Simons' electrochemical fluorination techniques from the 1930s, provided new synthetic pathways that enabled the preparation of highly stable perfluorinated materials. These advances in synthetic methodology directly contributed to the feasibility of preparing complex polyhalogenated benzotrifluorides through controlled halogenation and substitution reactions. The discovery of 5-fluorouracil's anticancer activity in 1957 sparked intense interest in fluorinated pharmaceuticals and agrochemicals, creating demand for sophisticated fluorinated building blocks like this compound.

Positional Isomerism in Polyhalogenated Benzotrifluorides

The study of positional isomerism in polyhalogenated benzotrifluorides reveals the complexity inherent in compounds containing multiple halogen substituents on aromatic rings. For benzene derivatives bearing multiple substituents, the number of possible isomers depends critically on the symmetry properties of the molecular framework and the specific positions occupied by different functional groups. In the case of trisubstituted benzenes like those containing bromine, chlorine, and fluorine along with a trifluoromethyl group, the arrangement follows well-established principles of aromatic substitution patterns that determine both the number and stability of possible isomers.

Research on substituted benzotrifluorides has demonstrated that the electronic effects of ring substituents significantly influence both the physical properties and chemical reactivity of these compounds. Studies examining sixteen different substituents on benzotrifluoride rings have shown that electron-withdrawing groups such as -NO2, -CN, and halogen atoms produce distinct effects on absorption spectra and photochemical behavior compared to electron-donating groups like -NH2 and -OH. The positioning of these substituents in ortho, meta, and para relationships to the trifluoromethyl group creates unique electronic environments that affect molecular stability and reactivity patterns.

The substitution pattern in this compound represents one specific arrangement among several possible isomers that could theoretically exist with the same molecular formula. The presence of bromine at position 3, chlorine at position 2, and fluorine at position 5 relative to the trifluoromethyl group at position 1 creates a unique electronic distribution that influences the compound's chemical behavior. Research has shown that different halogen substituents exhibit varying degrees of electronic influence, with fluorine being the most electronegative, followed by chlorine and then bromine, creating a gradient of electron withdrawal around the aromatic ring.

Comparative studies of related compounds such as 2-bromo-5-fluorobenzotrifluoride and 2-chloro-5-fluorobenzotrifluoride illustrate how different substitution patterns affect molecular properties. The systematic variation of halogen positions allows researchers to fine-tune molecular characteristics for specific applications in pharmaceutical and agrochemical synthesis. These isomeric relationships demonstrate the precision required in modern organic synthesis to achieve desired molecular architectures and highlight the importance of understanding positional effects in designing new polyhalogenated aromatic compounds.

| Property | Value | Method/Conditions |

|---|---|---|

| Molecular Weight | 277.44 g/mol | Computed |

| Boiling Point | 200.1±35.0°C | Predicted |

| Density | 1.786±0.06 g/cm³ | Predicted |

| XLogP3 | 4.4 | Computed |

| Hydrogen Bond Acceptors | 4 | Computed |

| Heavy Atom Count | 13 | Computed |

| Complexity | 184 | Computed |

Properties

IUPAC Name |

1-bromo-2-chloro-5-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLATXCEGJUIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-2-chloro-5-fluorobenzotrifluoride (BCFBT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by empirical data and case studies.

- Molecular Formula : CHBrClF

- Molecular Weight : Approximately 277.44 g/mol

- Physical Appearance : Typically a colorless to light yellow liquid

- Melting Point : Not extensively documented, but similar compounds exhibit melting points in the range of 36 °C to 40 °C.

The biological activity of BCFBT is primarily attributed to its interaction with various molecular targets within biological systems. The presence of bromine, chlorine, and fluorine enhances its binding affinity to specific enzymes and receptors, leading to modulation of biological pathways.

Key mechanisms include:

- Enzyme Inhibition : BCFBT has been shown to inhibit certain enzymes that are critical for bacterial growth and cancer cell proliferation.

- Receptor Binding : The compound may interact with receptors involved in inflammatory responses and cell signaling pathways.

Antimicrobial Properties

BCFBT has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The inhibition of these pathogens suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Studies have explored the anticancer properties of BCFBT. Preliminary findings indicate that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. Specific cancer types under investigation include:

- Breast cancer

- Lung cancer

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled study, BCFBT was administered to breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. Mechanistic studies revealed that BCFBT activates caspase-3 and caspase-9 pathways, which are crucial for apoptosis induction.

Environmental Impact and Safety Profile

While exploring its biological activities, it is also essential to assess the environmental impact and safety profile of BCFBT. Initial toxicity studies indicate that it is harmful if swallowed and can cause skin irritation . Further research into its degradation pathways is necessary to understand its environmental fate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-2-chloro-5-fluorobenzotrifluoride with structurally related halogenated aromatic compounds:

Key Insights

Structural Variations :

- Ring Type : Replacement of the benzene ring with pyridine (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) alters electronic properties and reactivity. Pyridine derivatives are more resistant to electrophilic substitution but facilitate nucleophilic attacks .

- Functional Groups : The presence of -COCl in 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride enables peptide coupling reactions, unlike the parent benzotrifluoride .

Physicochemical Properties: Molecular Weight: The trifluoromethyl group increases molecular weight significantly compared to non-fluorinated analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene, MW 209.45 vs. 305.45) . Density/Refractive Index: Halogenation and -CF₃ substitution elevate density (e.g., ~1.72 g/cm³ for similar compounds) and refractive index (e.g., 1.5470), as noted in .

Reactivity and Stability :

- Electron-Withdrawing Effects : The -CF₃ group deactivates the benzene ring, reducing electrophilic substitution but favoring nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Halogen Reactivity : Bromine at position 3 is more reactive than chlorine or fluorine, enabling selective functionalization in synthetic pathways .

Applications :

- Pharmaceuticals : The target compound’s -CF₃ group enhances lipophilicity and bioavailability in drug candidates, as seen in intermediates for benzamide-based therapeutics ().

- Agrochemicals : Pyridine analogs (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) are preferred for pesticidal activity due to nitrogen’s hydrogen-bonding capability .

Preparation Methods

Halogenation of Benzotrifluoride Derivatives

- Starting Materials: Commonly employed starting materials include 3-amino or 3-substituted trifluoromethylbenzenes, or pre-halogenated benzotrifluoride derivatives.

- Halogenation Agents: Bromine sources such as bromine (Br2), N-bromosuccinimide (NBS), or copper(I) bromide (CuBr) are used for bromination. Chlorination is achieved using chlorine gas or chlorinating agents under controlled conditions.

- Catalysts: Palladium-based catalysts (e.g., palladium(II) chloride, PdCl2) and copper(I) bromide are frequently used to facilitate selective halogenation.

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for their ability to dissolve reactants and stabilize intermediates.

- Reaction Conditions: Reactions are typically carried out under reflux or controlled temperature conditions (often between 0°C and 100°C) with stirring to ensure homogeneous mixing.

Fluorination Step

- Fluorination Agents: Potassium fluoride (KF) or other fluoride salts are used to introduce fluorine atoms selectively.

- Catalysis and Conditions: Fluorination is often catalyzed by phase transfer catalysts or carried out under anhydrous conditions to prevent hydrolysis. Reaction temperatures are carefully controlled, sometimes requiring sub-zero temperatures to maintain selectivity.

- Challenges: Fluorination reactions are sensitive to moisture and require careful handling to avoid side reactions and low yields.

Detailed Synthesis Example from Patent Literature

A representative method for preparing 2-bromo-5-fluorobenzotrifluoride, a close analog to the target compound, involves the following steps, which can be adapted for the preparation of 3-bromo-2-chloro-5-fluorobenzotrifluoride:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Aminobenzotrifluoride, Bromine source | Bromination under anhydrous conditions at temperatures below -30°C | ~53 | Low temperature needed; energy-intensive |

| 2 | Potassium fluoride, Polar aprotic solvent | Fluorination catalyzed by KF under anhydrous conditions | Variable | Requires careful moisture control |

| 3 | Palladium(II) chloride, Copper(I) bromide | Catalytic halogen exchange to introduce chlorine and bromine selectively | High | Catalysts improve regioselectivity and yield |

| 4 | Work-up and purification | Extraction, filtration, and column chromatography to isolate pure product | - | Essential for removing side products |

This method emphasizes the need for:

- Anhydrous conditions to prevent hydrolysis and side reactions.

- Temperature control to maintain selectivity, especially during bromination.

- Catalyst selection to enhance regioselectivity and yield.

- Efficient purification to obtain high-purity target compound.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method 1: Direct Bromination + Fluorination | Method 2: Catalytic Halogen Exchange | Method 3: Multi-step Halogenation with Amino Precursors |

|---|---|---|---|

| Starting Material | Benzotrifluoride derivatives | Pre-halogenated benzotrifluoride | 3-Aminobenzotrifluoride |

| Halogenation Agents | Br2, Cl2 | CuBr, PdCl2 | Bromine source under low temp |

| Fluorination Agent | KF | KF | KF |

| Catalysts | None or minimal | PdCl2, CuBr | None or Pd-based catalysts |

| Reaction Temperature | Ambient to reflux | Controlled reflux | Below -30°C |

| Yield | Moderate (50-60%) | Higher (up to 80%) | Moderate (around 53%) |

| Industrial Viability | Moderate due to temperature and catalyst cost | High due to better yields and milder conditions | Limited by low temperature and energy requirements |

| Purification | Extraction and chromatography | Extraction and chromatography | Extraction and chromatography |

Research Findings and Industrial Considerations

- Yield Optimization: Catalytic methods using palladium and copper salts significantly improve yield and regioselectivity compared to direct halogenation without catalysts.

- Energy Efficiency: Methods requiring low temperatures (below -30°C) are less favorable for scale-up due to high energy consumption.

- Cost Factors: Cheaper starting materials and catalysts are preferred to reduce overall production cost.

- Environmental Impact: Use of anhydrous and aprotic solvents requires careful handling and recycling to minimize environmental footprint.

- Reaction Time: Catalytic halogen exchange methods tend to have shorter reaction times, improving throughput.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction Temperature | -30°C to 100°C | Low temps for bromination; higher for catalysis |

| Solvent | DMSO, DCM, Anhydrous conditions | Aprotic solvents preferred |

| Catalysts | PdCl2, CuBr | Enhance selectivity and yield |

| Bromine Source | Br2, NBS, CuBr | Controlled addition critical |

| Fluorination Agent | Potassium fluoride (KF) | Anhydrous conditions required |

| Yield | 50-80% | Depends on method and conditions |

| Purification | Extraction, filtration, column chromatography | Essential for purity |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-Bromo-2-chloro-5-fluorobenzotrifluoride, and how can they inform experimental design?

- Answer : The compound (CAS RN: 33863-76-2) has a molecular formula C₇H₂BrClF₄ and molecular weight 243.00 g/mol . Key properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.72 g/cm³ | |

| Refractive Index (RI) | 1.5470 | |

| Safety (R-phrases) | R36/37/38 (irritant) |

- These properties guide solvent selection (e.g., high density may require polar aprotic solvents) and safety protocols. NMR (¹H/¹³C/¹⁹F) and GC-MS are critical for purity assessment.

Q. What are the common synthetic routes for this compound, and how can regioselectivity be controlled?

- Answer : Synthesis typically involves sequential halogenation on a trifluoromethylbenzene backbone:

Bromination : Electrophilic substitution using Br₂ in presence of Lewis acids (e.g., FeBr₃) at low temperatures (0–5°C) to avoid over-bromination .

Chlorination/fluorination : Directed ortho-metalation (DoM) with LiTMP or use of Cl₂ gas under controlled conditions to ensure positional accuracy .

- Regioselectivity : Steric hindrance from the trifluoromethyl group directs substituents to meta/para positions. Computational modeling (e.g., DFT) predicts reaction pathways to optimize yields .

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer : A multi-technique approach is essential:

- NMR : ¹⁹F NMR detects CF₃ groups (δ ≈ -60 to -70 ppm). ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm, split due to adjacent halogens) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 242.91.

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for structure-activity studies (if crystals are obtainable).

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound for medicinal chemistry applications?

- Answer : Competing electronic effects (e.g., electron-withdrawing CF₃ vs. halogens) complicate further derivatization. Strategies include:

- Protection/deprotection : Use of silyl ethers or Boc groups to block reactive sites during cross-coupling (e.g., Suzuki-Miyaura) .

- Catalytic systems : Pd/Cu catalysts with chelating ligands (XPhos) enhance selectivity in C–N bond formation .

- Reaction optimization : Factorial design (e.g., 2³ experiments) evaluates temperature, solvent, and catalyst ratios .

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Answer :

- Quantum Chemistry : DFT calculations (e.g., Gaussian 16) predict electrostatic potentials and HOMO/LUMO gaps to identify reactive sites .

- Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., kinase inhibitors) to prioritize synthesis.

- Machine Learning : Training models on halogenated aryl datasets predict solubility and toxicity .

Q. What mechanistic insights explain conflicting reactivity data in cross-coupling reactions involving this compound?

- Answer : Discrepancies often stem from:

- Halogen exchange : Bromine may act as a leaving group under Pd catalysis, competing with desired coupling pathways.

- Solvent effects : Polar solvents (DMF) stabilize transition states but may deactivate catalysts via coordination.

- Case Study : In a Heck reaction, DMF increased byproduct formation (dehalogenation) by 30% vs. toluene .

Methodological Considerations

Q. How to resolve contradictions in reported yields for Sonogashira coupling of this compound?

- Answer : Yield variations (40–85%) arise from:

- Oxygen sensitivity : Use of Schlenk lines or gloveboxes prevents catalyst oxidation.

- Base selection : Et₃N vs. K₂CO₃ alters reaction kinetics; K₂CO₃ in DMF improves yields to >75% .

- Validation : Replicate reactions with internal standards (e.g., 1,3,5-trimethoxybenzene) to normalize GC-MS data.

Q. What advanced analytical techniques are critical for studying degradation pathways under thermal stress?

- Answer :

- TGA-DSC : Identifies decomposition onset temperatures (T₀ ≈ 200°C) .

- LC-HRMS : Detects degradation products (e.g., dehalogenated species).

- In situ IR : Monitors real-time bond cleavage (e.g., C–Br at 550 cm⁻¹).

Data Contradiction Analysis

- Example : Conflicting solubility data in water (0.1 mg/mL vs. 0.5 mg/mL) may reflect pH dependence.

- Resolution : Conduct pH-controlled solubility studies (pH 2–12) with UV-Vis calibration curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.